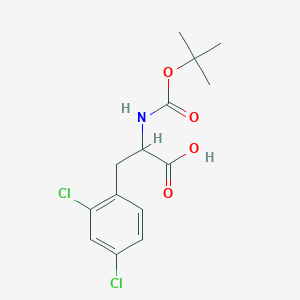

Boc-2,4-dichloro-DL-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

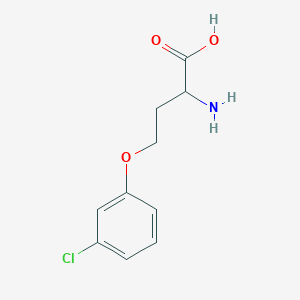

Boc-2,4-dicloro-DL-fenilalanina: es un derivado de aminoácido sintético. Se caracteriza por la presencia de dos átomos de cloro unidos al anillo fenilo y un grupo protector terc-butoxicarbonilo (Boc) unido al grupo amino. Este compuesto se utiliza ampliamente en la síntesis de péptidos y en diversas aplicaciones bioquímicas debido a sus propiedades estructurales únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Boc-2,4-dicloro-DL-fenilalanina generalmente implica la protección del grupo amino de la 2,4-dicloro-DL-fenilalanina con un grupo Boc. Esto se puede lograr mediante la reacción de 2,4-dicloro-DL-fenilalanina con dicarbonato de di-terc-butilo en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente.

Métodos de producción industrial: La producción industrial de Boc-2,4-dicloro-DL-fenilalanina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el tiempo de reacción y las proporciones molares de los reactivos. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: Boc-2,4-dicloro-DL-fenilalanina puede sufrir varias reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de cloro en el anillo fenilo pueden sustituirse por otros grupos funcionales.

Reacciones de desprotección: El grupo protector Boc se puede eliminar en condiciones ácidas para producir el aminoácido libre.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles. Las reacciones generalmente se llevan a cabo en solventes polares como la dimetilformamida (DMF) a temperaturas elevadas.

Reacciones de desprotección: El ácido trifluoroacético (TFA) se usa comúnmente para eliminar el grupo Boc.

Principales productos formados:

Reacciones de sustitución: Los productos dependen del nucleófilo utilizado. Por ejemplo, la reacción con una amina puede producir un derivado de fenilalanina sustituido con amino.

Reacciones de desprotección: El producto principal es la 2,4-dicloro-DL-fenilalanina.

Aplicaciones Científicas De Investigación

Boc-2,4-dicloro-DL-fenilalanina tiene varias aplicaciones en la investigación científica:

Síntesis de péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas.

Estudios bioquímicos: Sirve como un compuesto modelo en estudios de interacciones enzima-sustrato y plegamiento de proteínas.

Química medicinal: Los investigadores lo utilizan para diseñar y sintetizar posibles agentes terapéuticos.

Aplicaciones industriales: Se emplea en la producción de productos farmacéuticos y productos químicos finos.

Mecanismo De Acción

El mecanismo de acción de Boc-2,4-dicloro-DL-fenilalanina implica principalmente su papel como aminoácido protegido en la síntesis de péptidos. El grupo Boc previene reacciones no deseadas en el sitio amino, lo que permite la formación selectiva del enlace peptídico. Una vez completada la síntesis, se elimina el grupo Boc para producir el aminoácido libre.

Comparación Con Compuestos Similares

Compuestos similares:

- Boc-2,4-dicloro-L-fenilalanina

- 2,4-Dicloro-DL-fenilalanina

- Boc-2-hidroxi-DL-fenilalanina

Comparación:

- Boc-2,4-dicloro-L-fenilalanina: Similar en estructura pero difiere en la estereoquímica del aminoácido.

- 2,4-Dicloro-DL-fenilalanina: Carece del grupo protector Boc, lo que lo hace más reactivo en ciertas condiciones.

- Boc-2-hidroxi-DL-fenilalanina: Contiene un grupo hidroxilo en lugar de átomos de cloro, lo que lleva a una reactividad y aplicaciones diferentes.

Boc-2,4-dicloro-DL-fenilalanina destaca por su combinación única de átomos de cloro y el grupo protector Boc, lo que lo hace particularmente útil en la síntesis de péptidos y en diversas aplicaciones bioquímicas.

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWBXFRQWMWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)

![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)

![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)